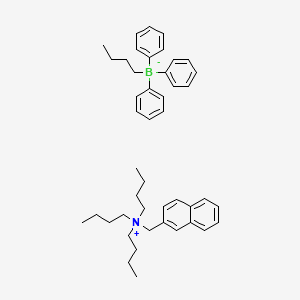
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is a complex organic compound that features both ammonium and borate groups. This compound is notable for its unique structure, which combines a naphthyl group with tributyl ammonium and butyltriphenyl borate moieties. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate typically involves the reaction of 2-naphthylmethyl chloride with tributylamine to form N-(2-naphthylmethyl)-N,N,N-tributyl ammonium chloride. This intermediate is then reacted with butyltriphenyl borate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ammonium and borate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthyl group can yield naphthoquinones, while substitution reactions can produce a variety of ammonium and borate derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate exerts its effects involves its ability to participate in various chemical reactions. The naphthyl group can interact with different molecular targets, while the ammonium and borate groups facilitate the formation of new bonds. The pathways involved often include nucleophilic substitution and oxidative addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthylmethyl derivatives: Compounds like N-(2-Naphthylmethyl)-N,N-dimethylamine share structural similarities.
Ammonium borates: Compounds such as tetramethylammonium borate have similar functional groups.
Uniqueness
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is unique due to its combination of naphthyl, ammonium, and borate groups, which provide distinct reactivity and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C45H60BN |
|---|---|
Molekulargewicht |
625.8 g/mol |
IUPAC-Name |
butyl(triphenyl)boranuide;tributyl(naphthalen-2-ylmethyl)azanium |
InChI |
InChI=1S/C23H36N.C22H24B/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-15,19H,4-9,16-18,20H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
InChI-Schlüssel |
BIXAHPDMDJSGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
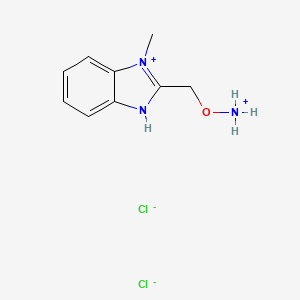
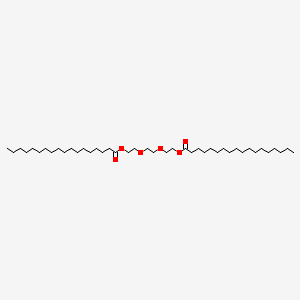
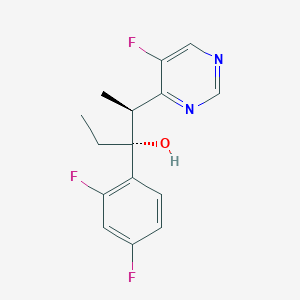

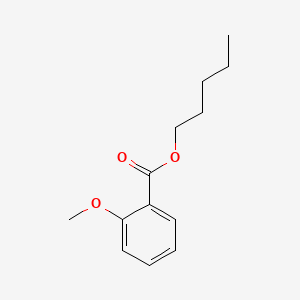
![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
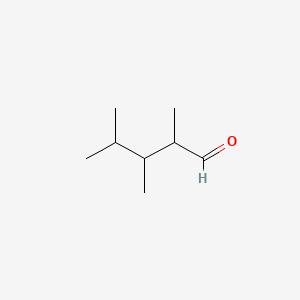
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)
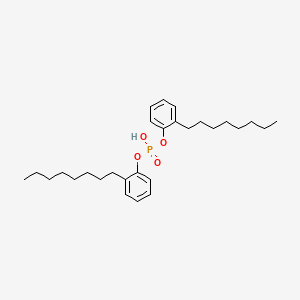
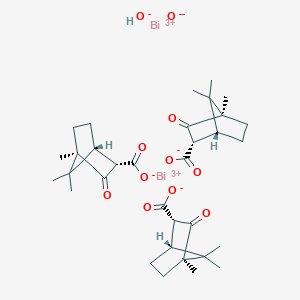
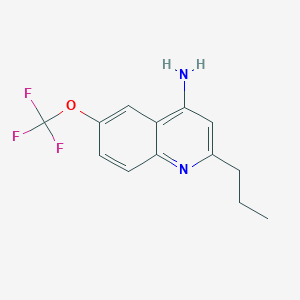
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
